molecular formula C17H27NO2 B1349254 N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine CAS No. 673446-42-9

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Cat. No.: B1349254
CAS No.: 673446-42-9
M. Wt: 277.4 g/mol
InChI Key: ANNGMXZTYYGLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a tertiary amine featuring a cycloheptane ring attached to a benzyl group substituted with ethoxy (3-position) and methoxy (4-position) groups. Its hydrobromide salt (CAS: 1986483-85-5) has a molecular weight of 358.3 g/mol and is reported with 95% purity . The compound’s structural uniqueness lies in its cycloheptane ring, which confers conformational flexibility, and the 3-ethoxy-4-methoxybenzyl moiety, which modulates lipophilicity and electronic properties.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNGMXZTYYGLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362760
Record name N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673446-42-9
Record name N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cycloheptanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzyl Group

N-(2,5-dimethoxybenzyl)cycloheptanamine (CAS 355817-34-4)
  • Substituents : 2,5-dimethoxybenzyl vs. 3-ethoxy-4-methoxybenzyl.
  • However, the ethoxy group in the target compound may increase lipophilicity (logP), improving membrane permeability .
N-(4-nitrobenzyl)cycloheptanamine (CAS 355814-18-5)
  • Substituents : 4-nitrobenzyl (electron-withdrawing) vs. 3-ethoxy-4-methoxybenzyl (electron-donating).
  • Impact : The nitro group significantly lowers electron density on the benzyl ring, altering reactivity and binding interactions. This compound has a higher density (1.11 g/cm³) and boiling point (392.1°C) compared to the target compound, reflecting stronger intermolecular forces .
N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide (CAS 1609408-84-5)
  • Substituents : 3-bromo-4-methoxybenzyl introduces a halogen.
  • This contrasts with the ethoxy group’s steric and hydrophobic effects .

Cycloheptane vs. Other Cycloalkanes

  • For example, N-[4-(benzyloxy)cyclohexyl]cycloheptanamine (CAS 920280-73-5) incorporates a cyclohexane ring, which may restrict rotational freedom compared to cycloheptane .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) Substituents Key Properties References
Target (1986483-85-5) 358.3 3-ethoxy-4-methoxybenzyl 95% purity; hydrobromide salt
N-(2,5-dimethoxybenzyl)analog 277.4 2,5-dimethoxybenzyl High lipophilicity; psychoactive potential
N-(4-nitrobenzyl)analog 248.3 4-nitrobenzyl Density: 1.11 g/cm³; B.P.: 392.1°C
N-(3-bromo-4-methoxy)analog N/A 3-bromo-4-methoxybenzyl Halogenated; discontinued
  • Lipophilicity : The 3-ethoxy group in the target compound likely increases logP compared to methoxy-only analogs, enhancing blood-brain barrier penetration .
  • Solubility : Hydrobromide salts (e.g., target compound) improve aqueous solubility compared to free bases .

Biological Activity

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of both ethoxy and methoxy groups attached to a benzyl moiety, linked to a cycloheptanamine backbone. Its molecular formula is C15_{15}H21_{21}N1_{1}O3_{3}, with an average molecular weight of approximately 277.408 g/mol. The presence of these functional groups enhances its lipophilicity, potentially improving its ability to permeate biological membranes compared to similar compounds.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 3-ethoxy-4-methoxybenzyl chloride with cycloheptanamine under basic conditions. Common solvents for this reaction include dichloromethane or toluene, with bases such as sodium hydroxide or potassium carbonate employed to facilitate the reaction.

The biological activity of this compound is thought to result from its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways. However, the precise molecular mechanisms are still under investigation.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in treating various diseases, particularly neurological disorders. Its structural similarities to known pharmacological agents suggest it could exhibit similar or enhanced efficacy in specific therapeutic contexts .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features can exhibit significant biological activity against various cell lines. For instance, analogs of this compound have shown promising results in inhibiting cancer cell proliferation and modulating immune responses .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDEnzyme inhibition and receptor modulation
N-benzylcycloheptanamineTBDSimilar mechanism
3-(4-methoxyphenyl)cyclohexanamineTBDDifferent receptor interaction

Note: TBD indicates that specific IC50 values were not available in the reviewed literature.

Q & A

Q. What are the standard synthetic routes for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine?

  • Methodological Answer: The compound is typically synthesized via reductive amination between cycloheptanamine and 3-ethoxy-4-methoxybenzaldehyde. Sodium cyanoborohydride (NaBH3_3CN) in methanol or catalytic hydrogenation (H2_2, Pd/C) are common reducing agents. Alternative routes include nucleophilic substitution using pre-functionalized benzyl halides (e.g., 3-ethoxy-4-methoxybenzyl chloride) with cycloheptanamine under reflux in aprotic solvents like DMF. Key steps:
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Yield optimization by adjusting stoichiometry (1.2:1 aldehyde:amine ratio) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer: Use a combination of:
  • 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), ethoxy (δ 1.3–1.5 ppm, triplet), and methoxy (δ 3.7–3.9 ppm, singlet) groups.
  • 13C NMR : Confirm quaternary carbons in the benzyl group (δ 125–150 ppm) and cycloheptane carbons (δ 20–35 ppm).
  • IR Spectroscopy : Detect N-H stretches (3300–3500 cm1^{-1}) and ether C-O bonds (1100–1250 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak).
    Cross-validate with elemental analysis for purity ≥98% .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation.
  • Disposal : Follow institutional guidelines for amine-containing waste. Refer to SDS for acute toxicity data (similar compounds show LD50_{50} > 200 mg/kg in rodents) .

Advanced Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer: Apply Design of Experiments (DOE) to test variables:
  • Solvent : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents for nucleophilic substitution efficiency.
  • Temperature : Screen room temperature vs. reflux (80–100°C) to balance reaction rate and side-product formation.
  • Catalysts : Evaluate Lewis acids (e.g., ZnCl2_2) for imine formation acceleration.
    Use HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track intermediate formation. Post-synthesis, employ recrystallization (ethyl acetate/hexane) for purity >99% .

Q. How can contradictions in reported biological activities (e.g., receptor affinity) be resolved?

  • Methodological Answer:
  • Standardization : Replicate assays under identical conditions (e.g., cell lines, pH, temperature).
  • Compound Integrity : Verify stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC analysis.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) to identify outliers.
  • Mechanistic Studies : Use computational docking (AutoDock Vina) to assess binding modes to targets like serotonin receptors, accounting for stereochemistry if applicable .

Q. What are the structure-activity relationship (SAR) implications of modifying substituents on the benzyl group?

  • Methodological Answer:
  • Substituent Variation : Synthesize analogs with ethoxy/methoxy positional swaps (e.g., 4-ethoxy-3-methoxy) or halogen substitutions.
  • In Vitro Testing : Compare IC50_{50} in receptor-binding assays (e.g., dopamine D2, σ-1 receptors).
  • Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate electronic effects (HOMO/LUMO) with activity.
    Example: Bulkier substituents (e.g., isobutoxy) may reduce blood-brain barrier penetration, as seen in related cycloheptanamine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.